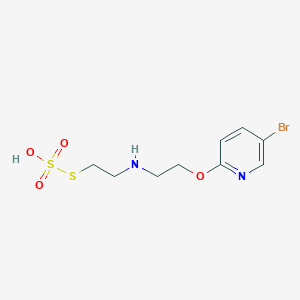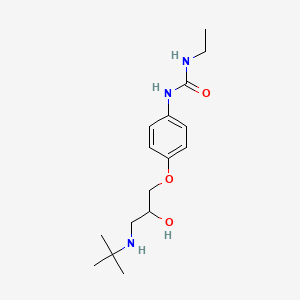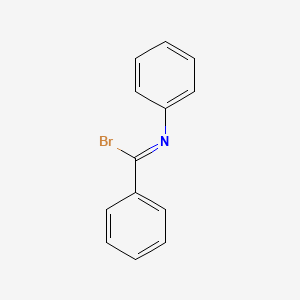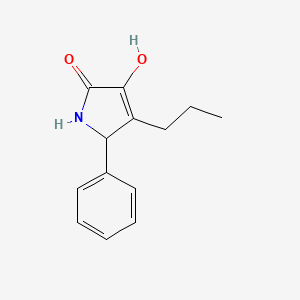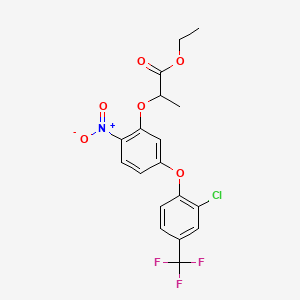
Acetamide, 2-(4-acetylphenoxy)-N-(2,3-dimethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-(4-acetylphenoxy)-N-(2,3-dimethylphenyl)-: is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetamide group attached to a phenoxy group, which is further substituted with an acetyl group and a dimethylphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-acetylphenoxy)-N-(2,3-dimethylphenyl)- typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,3-dimethylphenylamine with 4-acetylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with acetic anhydride to form the final product.
Industrial Production Methods
In an industrial setting, the production of Acetamide, 2-(4-acetylphenoxy)-N-(2,3-dimethylphenyl)- may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Acetamide, 2-(4-acetylphenoxy)-N-(2,3-dimethylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or phenoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted phenoxy compounds
科学的研究の応用
Acetamide, 2-(4-acetylphenoxy)-N-(2,3-dimethylphenyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential interactions with enzymes and proteins. It is used in assays to investigate enzyme inhibition and binding affinity.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects. It is also studied for its role in drug delivery systems.
Industry: In industrial applications, the compound is used as an intermediate in the production of dyes, pigments, and polymers. It is also employed in the formulation of specialty chemicals.
作用機序
The mechanism of action of Acetamide, 2-(4-acetylphenoxy)-N-(2,3-dimethylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. In medicinal applications, the compound may interact with receptors in the body, modulating physiological responses and exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- Acetamide, 2-(4-methoxyphenoxy)-N-(2,3-dimethylphenyl)-
- Acetamide, 2-(4-chlorophenoxy)-N-(2,3-dimethylphenyl)-
- Acetamide, 2-(4-nitrophenoxy)-N-(2,3-dimethylphenyl)-
Uniqueness
Acetamide, 2-(4-acetylphenoxy)-N-(2,3-dimethylphenyl)- is unique due to the presence of the acetyl group on the phenoxy ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
特性
CAS番号 |
42018-30-4 |
|---|---|
分子式 |
C18H19NO3 |
分子量 |
297.3 g/mol |
IUPAC名 |
2-(4-acetylphenoxy)-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H19NO3/c1-12-5-4-6-17(13(12)2)19-18(21)11-22-16-9-7-15(8-10-16)14(3)20/h4-10H,11H2,1-3H3,(H,19,21) |
InChIキー |
RESDLPMNBXYPOE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6H-Pyrimido[5,4-B][1,4]oxazine](/img/structure/B14659651.png)

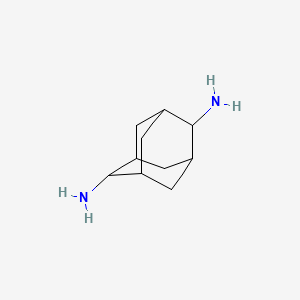



![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)
![Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14659695.png)
